N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methoxybenzenesulfonamide
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Overview
Description
N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methoxybenzenesulfonamide is a versatile chemical compound with immense potential in scientific research. Its unique structure allows for diverse applications, making it a valuable tool for drug discovery, material synthesis, and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Isothiazolidinone Ring: This involves the reaction of a suitable precursor with sulfur and oxygen sources under controlled conditions to form the isothiazolidinone ring.
Benzylation and Ethylation:
Methoxylation: The methoxy group is introduced via methylation reactions using methanol or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the parent compound.
Scientific Research Applications
N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors to influence signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-isopropyl-2-methylbenzenesulfonamide
- N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide
Uniqueness
N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-3-20(14-15-7-5-4-6-8-15)29(25,26)18-13-16(9-10-17(18)27-2)21-19(22)11-12-28(21,23)24/h4-10,13H,3,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVKGDASBYLZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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